

# 5-chloro-2,3-dimethyl-1H-indole molecular weight and formula

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## Compound of Interest

Compound Name: 5-chloro-2,3-dimethyl-1H-indole

Cat. No.: B185697

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## Technical Guide: 5-chloro-2,3-dimethyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant reaction pathways for **5-chloro-2,3-dimethyl-1H-indole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

## Core Compound Data

The fundamental molecular properties of **5-chloro-2,3-dimethyl-1H-indole** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>10</sub> ClN
Molecular Weight	179.65 g/mol
CAS Number	21296-93-5

## Experimental Protocols

The synthesis of **5-chloro-2,3-dimethyl-1H-indole** is most commonly achieved via the Fischer indole synthesis. This classic and versatile reaction involves the acid-catalyzed cyclization of an arylhydrazone.

## Synthesis of 5-chloro-2,3-dimethyl-1H-indole via Fischer Indole Synthesis

This protocol describes the preparation of **5-chloro-2,3-dimethyl-1H-indole** from (4-chlorophenyl)hydrazine and butan-2-one.

Materials:

- (4-chlorophenyl)hydrazine hydrochloride
- Butan-2-one (methyl ethyl ketone)
- Glacial acetic acid
- Sodium hydroxide (NaOH) solution, 1 M
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or other suitable organic solvent
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- Hydrazone Formation and Cyclization:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and butan-2-one (1-1.2 equivalents).
  - Add glacial acetic acid to serve as both the solvent and the acid catalyst.<sup>[1]</sup>
  - Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary, but

typically range from 2 to 24 hours.[1]

- Work-up:
  - After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
  - Carefully neutralize the acidic solution by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7-8.
  - Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
  - Combine the organic layers and dry over anhydrous sodium sulfate.[1]
- Purification:
  - Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
  - Purify the crude residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure **5-chloro-2,3-dimethyl-1H-indole**.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Reaction Pathway Visualization

The mechanism of the Fischer indole synthesis is a well-established pathway involving several key intermediates. The following diagram illustrates the logical progression from the starting materials to the final indole product.



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## References

- 1. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
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